Pyridine, 5-(methylsulfonyl)-2-phenyl-
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Overview
Description
Pyridine, 5-(methylsulfonyl)-2-phenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a methylsulfonyl group and the 2-position is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-(methylsulfonyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylpyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 5-(methylsulfonyl)-2-phenyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal complexes may be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-(methylsulfonyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methylsulfonyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding sulfide .
Scientific Research Applications
Pyridine, 5-(methylsulfonyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of Pyridine, 5-(methylsulfonyl)-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Thiophene: A five-membered aromatic heterocycle with a sulfur atom.
Uniqueness
Pyridine, 5-(methylsulfonyl)-2-phenyl- is unique due to the presence of both a methylsulfonyl and a phenyl group, which impart distinct chemical and physical properties.
Properties
CAS No. |
61340-85-0 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
5-methylsulfonyl-2-phenylpyridine |
InChI |
InChI=1S/C12H11NO2S/c1-16(14,15)11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
DQONZIRZYKTJIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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